2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide
Description
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide features a pyridazinone core substituted with a cyclopropyl group, linked via an acetamide bridge to a thiazole ring bearing a 2,4-difluorophenyl moiety. This structure integrates key pharmacophoric elements: the pyridazinone scaffold is associated with kinase inhibition and anti-inflammatory activity, while the thiazole-acetamide moiety enhances target binding and solubility. The cyclopropyl group introduces conformational rigidity, and the 2,4-difluorophenyl substituent likely improves metabolic stability and lipophilicity, critical for oral bioavailability .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2S/c19-11-3-4-12(13(20)7-11)15-9-27-18(21-15)22-16(25)8-24-17(26)6-5-14(23-24)10-1-2-10/h3-7,9-10H,1-2,8H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZXPIVQEJXDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide involves a multi-step process. Starting with the preparation of the 6-oxopyridazin ring, cyclopropylamine undergoes a cyclization reaction with a suitable diester. Subsequent steps involve the introduction of the difluorophenylthiazol moiety through a series of substitution and condensation reactions. Optimal reaction conditions include the use of polar aprotic solvents, controlled temperatures, and the presence of catalytic amounts of acids or bases to facilitate these transformations.
Industrial Production Methods
Scaling up to an industrial level requires further optimization of the synthetic route to ensure high yields and purity. This often involves the use of continuous flow reactors, automated processes for reagent addition, and real-time monitoring of reaction parameters. Solvent recycling and waste minimization are also crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl moiety, leading to the formation of cyclopropanone derivatives.
Reduction: : Reduction reactions typically target the oxopyridazin ring, yielding dihydropyridazin derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at the thiazol and difluorophenyl moieties, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles such as amines or alkoxides.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide is studied for its potential as a building block for the synthesis of more complex molecules, particularly in the development of ligands for catalysis.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors suggests it could be used in the treatment of diseases such as cancer or inflammatory conditions.
Industry
In industry, this compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets often include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The compound binds to these targets, modulating their activity and thereby influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound’s closest analogues differ in substituents on the pyridazinone and thiazole rings (Table 1).
Table 1: Structural Comparison of Pyridazinone-Thiazole Acetamides
*Estimated based on structural similarity.
- Cyclopropyl vs.
- Fluorination : The 2,4-difluorophenyl group in the target compound offers stronger electron-withdrawing effects than chlorine, lowering pKa and enhancing membrane permeability .
Heterocyclic Core Modifications
Compared to imidazo-thiadiazole derivatives (e.g., Fig. 51–52 in ), the pyridazinone-thiazole core in the target compound provides distinct hydrogen-bonding capabilities. Pyridazinone’s ketone and adjacent nitrogen atoms enable stronger interactions with polar residues in enzyme active sites, while thiazole’s sulfur atom contributes to hydrophobic contacts .
Biological Activity
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide is a pyridazinone derivative characterized by a unique structural configuration that includes a cyclopropyl group and a thiazole moiety. This article explores its biological activity, focusing on its interactions with various molecular targets, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C17H15F2N3O2S
- Molecular Weight : 355.38 g/mol
The structural features that contribute to its biological activity include:
- A pyridazinone core , which is known for its potential to inhibit various enzymes.
- A cyclopropyl group , enhancing steric properties.
- A thiazole ring , which often participates in biological interactions due to its electron-withdrawing characteristics.
Enzyme Inhibition
One of the primary areas of research for this compound is its ability to inhibit phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many physiological processes including:
- Cardiovascular function
- Neurotransmission
- Inflammatory responses
Inhibition of PDEs can lead to increased cAMP levels, which may have therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Targeting Cereblon E3 Ubiquitin Ligase
Recent studies indicate that this compound may also interact with cereblon E3 ubiquitin ligase, which plays a significant role in protein degradation pathways. By modulating the activity of cereblon, the compound could potentially be utilized in targeted protein degradation strategies, offering therapeutic avenues for various diseases including certain cancers .
Case Study 1: PDE Inhibition Assays
In vitro assays conducted on human cell lines demonstrated that This compound effectively inhibited PDE activity with an IC50 value indicating significant potency compared to other known inhibitors. This suggests its potential utility in treating conditions associated with dysregulated cAMP signaling.
Case Study 2: Anticancer Activity
A study exploring the anticancer potential of this compound revealed that it induces apoptosis in cancer cell lines through the modulation of key signaling pathways. The presence of both the pyridazinone and thiazole moieties appears to enhance its cytotoxic effects against tumor cells .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | Lacks thiazole moiety | Reduced enzyme inhibition |
| N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide | Similar structure | Moderate PDE inhibition |
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide | Lacks difluorophenyl group | Limited anticancer activity |
This table illustrates how variations in substituents affect biological activity, emphasizing the significance of the thiazole and difluorophenyl groups in enhancing pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
